molecular formula C21H32O5 B1263536 Methyl tetrahydroisosarcoate

Methyl tetrahydroisosarcoate

Cat. No.: B1263536
M. Wt: 364.5 g/mol
InChI Key: OWHOHGUNUYXGTA-SYKARXCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tetrahydroisosarcoate is a diterpene dimer isolated from the soft coral Sarcophyton tortuosum in the South China Sea . Its structure features a 2,6,13-trione scaffold, with absolute configurations confirmed via X-ray crystallography and electronic circular dichroism (ECD) analysis . This compound is part of a broader class of bioactive diterpenes and dimers derived from marine soft corals, which are studied for their structural complexity and ecological roles.

Properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

methyl (1Z,4S,7R,11S)-7,11-dimethyl-3,6,13-trioxo-4-propan-2-ylcyclotetradecene-1-carboxylate

InChI

InChI=1S/C21H32O5/c1-13(2)18-12-19(23)15(4)8-6-7-14(3)9-17(22)10-16(11-20(18)24)21(25)26-5/h11,13-15,18H,6-10,12H2,1-5H3/b16-11-/t14-,15+,18-/m0/s1

InChI Key

OWHOHGUNUYXGTA-SYKARXCVSA-N

Isomeric SMILES

C[C@H]1CCC[C@H](C(=O)C[C@H](C(=O)/C=C(/CC(=O)C1)\C(=O)OC)C(C)C)C

Canonical SMILES

CC1CCCC(C(=O)CC(C(=O)C=C(CC(=O)C1)C(=O)OC)C(C)C)C

Synonyms

methyl tetrahydroisosarcoate
methyl tetrahydrosarcoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues from Sarcophyton Species

The table below highlights key structural and functional differences between methyl tetrahydroisosarcoate and related compounds:

Compound Name Source Core Structure Key Bioactivity Reference
This compound Sarcophyton tortuosum 2,6,13-Trione diterpene dimer No activity in tested assays
Methyl tetrahydrosarcoate Sarcophyton elegans 2,6,13-Trione diterpene LC50 = 1.5 μmol/L (brine shrimp)
Ximaolide A Sarcophyton tortuosum Diterpene dimer with lactone ring No bioactivity observed
Flexusine A Sarcophyton flexuosum 6,14-Diketone diterpene Undisclosed bioactivity
Sandaracopimaric acid methyl ester Austrocedrus chilensis resin Bicyclic diterpene methyl ester N/A (structural analog)


Key Observations:

  • Structural Variations :
    • This compound and methyl tetrahydrosarcoate share the 2,6,13-trione framework but differ in stereochemistry and dimerization patterns .
    • Ximaolides (e.g., ximaolide A) are dimeric diterpenes with lactone rings, showcasing greater structural complexity .
    • Flexusines feature reduced diketone systems (e.g., 6,14-diketone in flexusine A vs. 2,6,13-trione in this compound) .
  • Bioactivity: Methyl tetrahydrosarcoate’s toxicity in brine shrimp contrasts sharply with this compound’s inactivity, suggesting stereochemical or substituent positioning significantly impacts bioactivity .
2.3 Ecological and Pharmacological Relevance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl tetrahydroisosarcoate
Reactant of Route 2
Methyl tetrahydroisosarcoate

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